molecular formula C7H4ClFO3 B8794898 3-Chloro-4-fluoro-2-hydroxybenzoic acid

3-Chloro-4-fluoro-2-hydroxybenzoic acid

Cat. No.: B8794898
M. Wt: 190.55 g/mol
InChI Key: YIDVBRXGZCXGFH-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-2-hydroxybenzoic acid (CAS: N/A; molecular formula: C₇H₄ClFO₃) is a halogenated aromatic carboxylic acid featuring hydroxyl (-OH), chlorine (Cl), and fluorine (F) substituents at the 2-, 3-, and 4-positions, respectively. This compound is synthesized via regioselective lithiation of a tri-substituted aromatic precursor followed by carboxylation and deprotection under acidic conditions, achieving a yield of 69% . The fluorine and chlorine substituents act as electron-withdrawing groups, directing lithiation to specific positions, while the hydroxyl group enhances solubility in polar solvents and influences hydrogen-bonding interactions. The compound is primarily used in pharmaceutical and agrochemical research as a precursor for bioactive molecules .

Properties

Molecular Formula

C7H4ClFO3

Molecular Weight

190.55 g/mol

IUPAC Name

3-chloro-4-fluoro-2-hydroxybenzoic acid

InChI

InChI=1S/C7H4ClFO3/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2,10H,(H,11,12)

InChI Key

YIDVBRXGZCXGFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)O)Cl)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 3-chloro-4-fluoro-2-hydroxybenzoic acid are best understood through comparison with analogs differing in substituent positions, halogen types, or functional groups. Key compounds for comparison include:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
3-Chloro-4-fluoro-2-hydroxybenzoic acid 2-OH, 3-Cl, 4-F C₇H₄ClFO₃ 190.56 High regioselectivity in synthesis; used in drug intermediates
3-Chloro-4-fluorobenzoic acid 3-Cl, 4-F (no hydroxyl) C₇H₄ClFO₂ 174.55 Lower acidity (pKa ~2.8); hydrophobic; catalyst intermediate
3-Chloro-2-hydroxybenzoic acid 2-OH, 3-Cl C₇H₅ClO₃ 172.57 Higher solubility in water; antimicrobial agent
4-(3-Chloro-4-fluorophenyl)benzoic acid 4-Cl, 3-F on biphenyl core C₁₃H₈ClFO₂ 250.65 Enhanced steric hindrance; used in polymer synthesis
3-Chloro-4-fluoro-2-methylbenzoic acid 2-CH₃, 3-Cl, 4-F C₈H₆ClFO₂ 188.58 Methyl group reduces reactivity; conformational stability

Substituent Effects on Reactivity and Acidity

  • Hydroxyl Group Influence: The 2-hydroxy group in 3-chloro-4-fluoro-2-hydroxybenzoic acid lowers its pKa (~1.5–2.0) compared to non-hydroxylated analogs like 3-chloro-4-fluorobenzoic acid (pKa ~2.8) due to enhanced resonance stabilization of the deprotonated form .
  • Halogen Effects : Fluorine’s strong electron-withdrawing effect directs electrophilic substitution to the 5-position in the benzene ring, while chlorine stabilizes intermediates during lithiation . In contrast, methyl-substituted analogs (e.g., 3-chloro-4-fluoro-2-methylbenzoic acid) exhibit reduced reactivity due to steric hindrance .

Research Findings and Data Analysis

Key Observations :

  • Halogen positioning significantly impacts solubility: Hydroxylated derivatives dissolve readily in methanol/water, while methylated analogs require DMSO .
  • Safety profiles vary; chlorine-fluorine combinations necessitate strict handling (e.g., PPE for inhalation risks) compared to less halogenated analogs .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-chloro-4-fluoro-2-hydroxybenzoic acid, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves regioselective lithiation of halogenated phenolic precursors. For example, lithiation of a methoxymethyl (MOM)-protected 3-fluorophenol derivative with sec-butyllithium, followed by carboxylation and acidic deprotection, yields the target compound in ~69% yield. Reaction parameters (temperature, solvent, and stoichiometry) are critical to avoid side reactions like over-lithiation or decomposition .
  • Key Data :

  • Precursor: MOM-protected 3-fluorophenol.
  • Reagents: sec-Butyllithium, CO₂, HCl (for deprotection).
  • Yield: 69% after purification .

Q. How is 3-chloro-4-fluoro-2-hydroxybenzoic acid characterized to confirm its structure and purity?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substitution patterns and functional groups.
  • HPLC : Purity assessment using reverse-phase chromatography with UV detection (e.g., ≥95% purity threshold).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns .

Q. What are the primary biological targets or applications of this compound in medicinal chemistry?

  • Applications : The compound acts as a building block for enzyme inhibitors due to its halogenated aromatic structure. It is explored in:

  • Enzyme Inhibition : Targets include bacterial enzymes (e.g., dihydrofolate reductase) and mammalian kinases.
  • Structure-Activity Relationship (SAR) Studies : Modifications at the hydroxy or chloro/fluoro positions enhance binding affinity .

Advanced Research Questions

Q. How does the regioselectivity of lithiation reactions impact the synthesis of derivatives with varying substitution patterns?

  • Mechanistic Insight : Regioselectivity is controlled by directing groups (e.g., MOM ether) and steric/electronic effects. For example, LiTMP (lithium tetramethylpiperidide) promotes deprotonation ortho to electron-withdrawing groups (e.g., Cl), enabling access to isomers like 3-chloro-2-fluoro-4-hydroxybenzoic acid .
  • Challenges : Competing metalation pathways require precise temperature control (-78°C) and inert atmospheres to minimize byproducts .

Q. What strategies resolve contradictions in reported biological activity data for halogenated benzoic acids?

  • Approach :

Dose-Response Analysis : Validate activity across multiple concentrations (e.g., IC₅₀ values).

Off-Target Screening : Use panels of related enzymes/receptors to assess specificity.

Computational Modeling : Molecular docking to predict binding modes and reconcile discrepancies (e.g., conflicting inhibition data for similar enzymes) .

Q. How can reaction yields be improved in large-scale syntheses while maintaining regiochemical fidelity?

  • Optimization Strategies :

  • Continuous Flow Chemistry : Enhances mixing and heat transfer for exothermic lithiation steps.
  • Catalyst Screening : Palladium-based catalysts for coupling reactions (e.g., Suzuki-Miyaura) to attach aryl groups.
  • Solvent Selection : Polar aprotic solvents (e.g., THF) improve lithiation efficiency .

Q. What are the limitations of current analytical methods in detecting trace impurities in synthesized batches?

  • Limitations :

  • HPLC Sensitivity : Low-abundance isomers (<0.1%) may evade detection.
  • Mass Spectrometry Artifacts : Adduct formation (e.g., sodium or potassium) complicates HRMS interpretation.
    • Solutions :
  • 2D NMR : Correlates proton and carbon shifts to identify trace isomers.
  • Ion Mobility Spectrometry : Separates isobaric impurities .

Key Research Gaps

  • Mechanistic Studies : Limited data on the compound’s pharmacokinetics (e.g., metabolic stability).
  • Material Science Applications : Potential as a ligand in metal-organic frameworks (MOFs) remains unexplored.

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